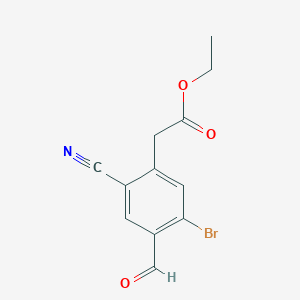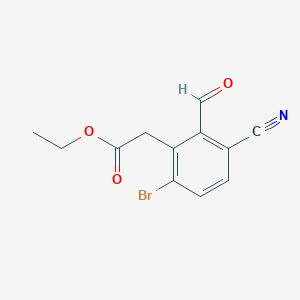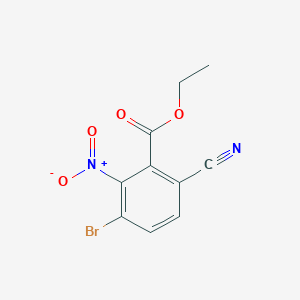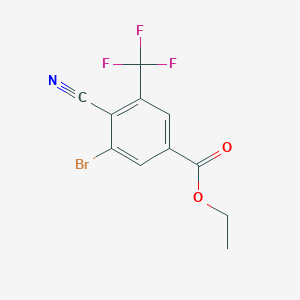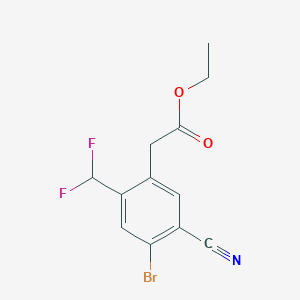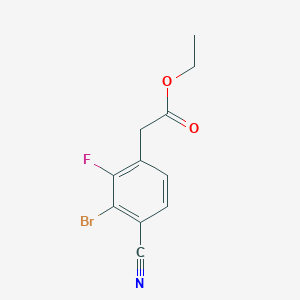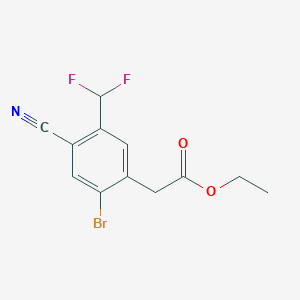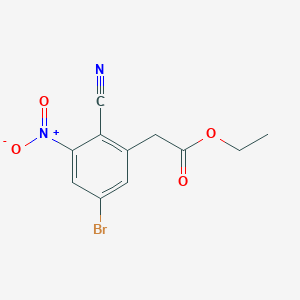
Ethyl 3-bromo-6-cyano-2-methylphenylacetate
描述
Ethyl 3-bromo-6-cyano-2-methylphenylacetate (EBMC) is an organic compound with the molecular formula C10H10BrNO2. It is a colorless liquid with a faint odor and is soluble in most organic solvents. EBMC is used in a variety of applications and is especially useful in the synthesis of other compounds. It is also used in scientific research to study various biochemical and physiological effects.
科学研究应用
Ethyl 3-bromo-6-cyano-2-methylphenylacetate is used in scientific research to study its biochemical and physiological effects. It has been used in studies on the inhibition of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has also been used to study its effects on the metabolism of lipids, proteins, and carbohydrates. In addition, it has been used to study the effects of oxidative stress on cells and its potential as an antioxidant.
作用机制
The mechanism of action of Ethyl 3-bromo-6-cyano-2-methylphenylacetate is not fully understood. However, it is thought to act as an acetylcholinesterase inhibitor, which means that it prevents the enzyme from breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain and can have a variety of effects, including improved memory, increased alertness and concentration, and decreased anxiety. This compound has also been found to have antioxidant properties, which means that it can reduce oxidative stress in cells and protect them from damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine in the brain. This can lead to improved memory, increased alertness and concentration, and decreased anxiety. This compound has also been found to have antioxidant properties, which means that it can reduce oxidative stress in cells and protect them from damage. It has also been found to have an effect on the metabolism of lipids, proteins, and carbohydrates.
实验室实验的优点和局限性
The use of Ethyl 3-bromo-6-cyano-2-methylphenylacetate in lab experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively inexpensive compared to other compounds. Third, it is soluble in most organic solvents, making it easy to work with in the lab. Finally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to using this compound in lab experiments. First, it is not very stable and can degrade over time. Second, it is toxic and should be handled with care. Third, it is not very soluble in water, making it difficult to use in some experiments. Finally, its effects can vary depending on the concentration used, so it is important to be careful when working with it in the lab.
未来方向
The use of Ethyl 3-bromo-6-cyano-2-methylphenylacetate in scientific research has a variety of potential future directions. First, it could be used to study the effects of acetylcholinesterase inhibition on other neurotransmitters. Second, it could be used to study the effects of oxidative stress on cells and its potential as an antioxidant. Third, it could be used to study the effects of this compound on the metabolism of lipids, proteins, and carbohydrates. Fourth, it could be used to study the effects of this compound on the development and function of the nervous system. Finally, it could be used to study the effects of this compound on the immune system and its potential as an immunomodulator.
属性
IUPAC Name |
ethyl 2-(3-bromo-6-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)11(13)5-4-9(10)7-14/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHWBURDVCBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



